2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)-
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Overview
Description
2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring fused with a thione group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran precursors with imidazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to active sites of enzymes, inhibiting their activity. The benzopyran ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: This compound has a similar benzopyran structure but lacks the thione and imidazole groups.
2H-1-Benzopyran-2-one, 6-amino-: Another similar compound with an amino group instead of the thione and imidazole moieties.
Uniqueness
2H-1-Benzopyran-2-thione, 6-(1H-imidazol-1-ylmethyl)- is unique due to the presence of both the thione and imidazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
828265-67-4 |
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Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
6-(imidazol-1-ylmethyl)chromene-2-thione |
InChI |
InChI=1S/C13H10N2OS/c17-13-4-2-11-7-10(1-3-12(11)16-13)8-15-6-5-14-9-15/h1-7,9H,8H2 |
InChI Key |
DUPWCRFJOVHQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=S)O2)C=C1CN3C=CN=C3 |
Origin of Product |
United States |
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